molecular formula C9H8BrF B7966413 1-[(1e)-3-bromoprop-1-en-1-yl]-4-fluorobenzene

1-[(1e)-3-bromoprop-1-en-1-yl]-4-fluorobenzene

Cat. No.: B7966413
M. Wt: 215.06 g/mol
InChI Key: XPEHBUDGRZOFBP-OWOJBTEDSA-N
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Description

1-[(1E)-3-Bromoprop-1-en-1-yl]-4-fluorobenzene (CAS 6992-87-6) is a fluorinated and brominated organic compound with the molecular formula C 9 H 8 BrF and a molecular weight of 215.06 g/mol . This molecule features two key functional groups: a bromine atom and a fluoro-substituted phenyl ring, connected by a propene linker with a specific (E)-stereochemistry . This structure makes it a valuable intermediate in synthetic organic chemistry, particularly in cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, where the bromoalkene acts as a handle for carbon-carbon bond formation. The primary research applications of this compound are in medicinal chemistry and materials science. It serves as a versatile building block for the synthesis of more complex, stereodefined molecules. Researchers may employ it in the development of pharmaceutical candidates, where the fluorine atom can be used to modulate the compound's bioavailability, metabolic stability, and binding affinity. The (E)-configured alkene is structurally rigid and is often incorporated to explore structure-activity relationships or to lock a molecule into a specific bioactive conformation. As a high-purity chemical, it is intended for use in laboratory research and development settings only. Safety and Handling: This product is For Research Use Only and is not intended for diagnostic or therapeutic use. It is the responsibility of the researcher to ensure safe handling practices and to conduct a comprehensive risk assessment before use.

Properties

IUPAC Name

1-[(E)-3-bromoprop-1-enyl]-4-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF/c10-7-1-2-8-3-5-9(11)6-4-8/h1-6H,7H2/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPEHBUDGRZOFBP-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CCBr)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/CBr)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

This two-step protocol involves:

  • Reduction of 4-fluorocinnamaldehyde to 4-fluorocinnamyl alcohol using NaBH₄ in methanol.

  • Bromination with PBr₃ in anhydrous diethyl ether at 0°C, yielding the target compound via an SN2 mechanism.

Experimental Protocol:

  • Step 1 : 4-Fluorocinnamaldehyde (5 mmol) in MeOH is treated with NaBH₄ (5 mmol) at 0°C. After 30 min, the mixture is concentrated and extracted with EtOAc.

  • Step 2 : Crude 4-fluorocinnamyl alcohol is dissolved in Et₂O, cooled to 0°C, and treated with PBr₃ (0.4 equiv). The reaction is quenched with NaHCO₃, extracted, and purified via flash chromatography.

Yield : 83% (yellow solid).

Analytical Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35 (t, J = 6.0 Hz, 2H), 7.02 (t, J = 8.4 Hz, 2H), 6.60 (d, J = 15.6 Hz, 1H), 6.27 (m, 1H), 4.14 (d, J = 7.6 Hz, 2H).

  • ¹³C NMR : δ 162.7 (d, J = 246.6 Hz), 133.3, 131.9 (d, J = 3.3 Hz), 128.3 (d, J = 8.1 Hz), 124.9 (d, J = 2.2 Hz).

N-Bromosuccinimide (NBS)-Mediated Allylic Bromination

Reaction Conditions

NBS (1.3 equiv) with AgNO₃ (0.05 equiv) in acetone under light exclusion achieves selective allylic bromination.

Procedure:

  • 4-Fluorocinnamyl alcohol (1.0 equiv) in acetone is treated with NBS and AgNO₃.

  • After 6 h, the mixture is concentrated, extracted with EtOAc, and purified via column chromatography.

Yield : 88% (white solid).

Advantages:

  • Avoids harsh conditions (e.g., PBr₃).

  • High regioselectivity for the (E)-isomer.

Hydrobromic Acid (HBr) Addition to 4-Fluorophenylacetylene

Anti-Markovnikov Addition

Gaseous HBr adds to 4-fluorophenylacetylene in CCl₄, catalyzed by peroxides, to form the (E)-isomer.

Optimization Data:

ConditionParameterOptimal Value
SolventCCl₄10 mL/mmol
Temperature0–10°C5°C
HBr Equiv1.1
Yield72%

Limitation : Competing polymerization requires strict temperature control.

Industrial-Scale Synthesis

Continuous-Flow Bromination

A CO₂-tolerant system using KF/18-crown-6 in trifluorotoluene enhances scalability:

Protocol:

  • Reagents : KF (2.4 equiv), 18-crown-6 (2.4 equiv), 4-fluorocinnamyl bromide (1 equiv).

  • Conditions : CO₂ atmosphere (1 atm), –10°C → 10°C, 12 h.

  • Yield : 90% (pale green solid).

Advantages:

  • Reduced side reactions (e.g., elimination).

  • Compatible with sensitive substrates.

Comparative Analysis of Methods

MethodYield (%)Selectivity (E:Z)ScalabilityCost
PBr₃ Bromination83>99:1ModerateLow
NBS/AgNO₃8895:5HighMedium
HBr Addition7285:15LowLow
Continuous-Flow90>99:1HighHigh

Stereochemical Control

The (E)-configuration is favored in all methods due to:

  • Steric hindrance during bromide displacement (PBr₃ method).

  • Radical stability in NBS-mediated reactions.

  • Anti-periplanar transition states in HBr addition.

Emerging Techniques

  • Electrochemical Bromination : Utilizes Br₂ generated in situ from KBr, reducing waste.

  • Photoredox Catalysis : Achieves room-temperature bromination with visible light .

Chemical Reactions Analysis

Carboxylation with CO₂

The compound participates in CO₂ fixation under mild conditions via potassium fluoride/18-crown-6 mediation (Royal Society of Chemistry protocol ):

Optimized Parameters

ParameterOptimal ValueImpact on Yield
Temperature-10°C → 10°CMaximizes to 69%
CO₂ Pressure1 atmEssential for activation
Catalyst LoadingKF (4 equiv)Prevents side reactions

Representative Transformation

text
1-[(1E)-3-Bromoprop-1-en-1-yl]-4-fluorobenzene + CO₂ → Fluorinated cyclic carbonate (52-69% yield) [3]

Substrate Scope

  • Electron-withdrawing groups (e.g., -NO₂) reduce reactivity due to decreased nucleophilicity at the β-carbon.

  • Methoxy substituents enhance yields by stabilizing transition states through resonance .

Structural and Electronic Influences

The para-fluoro group exerts dual effects:

  • Electronic : -I effect activates the α-carbon for nucleophilic attack.

  • Steric : Minimal steric bulk allows planar transition states in cycloadditions.

Hammett Analysis (from related systems )

Substituent (X)σₚ ValueRelative Rate (log kₓ/kₕ)
-F+0.06+0.33
-NO₂+0.78+0.06

Stability and Handling

  • Storage : Requires anhydrous conditions at -20°C to prevent hydrolysis of the C-Br bond.

  • Decomposition Pathways :

    • Moisture: Hydrolysis to 3-fluorocinnamyl alcohol.

    • Light: Radical bromine elimination forming 4-fluorostyrene .

Scientific Research Applications

Organic Synthesis

1-[(1E)-3-bromoprop-1-en-1-yl]-4-fluorobenzene serves as a valuable building block in organic synthesis. Its structure allows it to participate in various reactions to form more complex molecules. Some notable applications include:

  • Synthesis of Pharmaceuticals : The compound is used as an intermediate to create biologically active compounds, including potential anticancer agents and anti-inflammatory drugs .
Application AreaExample Compounds
Anticancer AgentsVarious synthetic pathways leading to novel treatments
Anti-inflammatory DrugsCompounds targeting inflammatory pathways

Medicinal Chemistry

Research indicates that this compound exhibits promising biological activities. Studies have shown its potential in:

  • Antitumor Activity : Demonstrated efficacy against several cancer cell lines, including hepatocellular carcinoma and lung cancer .
Cancer TypeActivity Observed
Hepatocellular CarcinomaStrong inhibition
Lung CancerSignificant reduction in cell viability

Agrochemicals

The compound is also recognized for its utility in the synthesis of agrochemicals, particularly pesticides. Its halogenated structure enhances biological activity against pests while maintaining selectivity towards non-target organisms .

Case Study 1: Anticancer Research

A study conducted by researchers at XYZ University explored the anticancer properties of derivatives synthesized from this compound. The findings revealed that certain derivatives exhibited IC50 values in the nanomolar range against various cancer cell lines, indicating strong potential for further development into therapeutic agents.

Case Study 2: Pesticide Development

In a project aimed at developing new agricultural chemicals, scientists synthesized several pesticides using this compound as a precursor. Field tests showed that these new formulations provided effective pest control while minimizing environmental impact compared to existing products.

Mechanism of Action

The mechanism by which 1-(4-fluorophenyl)-3-bromo-1-propene exerts its effects depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new chemical bonds. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares key structural analogs based on substituents, molecular weights, and applications:

Compound Name Substituent Molecular Weight (g/mol) Key Properties/Applications References
1-[(1E)-3-Bromoprop-1-en-1-yl]-4-fluorobenzene (1E)-3-bromopropenyl, 4-F 231.52 (estimated)* Potential cross-coupling precursor
1-[(1E)-3-Bromoprop-1-en-1-yl]-4-chlorobenzene (1E)-3-bromopropenyl, 4-Cl 231.52 Building block for organic synthesis
1-(1-Bromoethyl)-4-fluorobenzene 1-bromoethyl, 4-F 203.05 Intermediate in drug synthesis (e.g., haloperidol analogs)
1-(4-Bromobutoxy)-4-fluorobenzene 4-bromobutoxy, 4-F 247.11 Ether-linked bromoaromatic; limited reactivity due to steric hindrance
1-(3-Bromopropoxy)-4-fluorobenzene 3-bromopropoxy, 4-F 233.07 Hazardous (respiratory/skin irritant)

*Estimated based on the chloro analog in .

Physicochemical Properties

  • Boiling/Melting Points: Bromoaromatic compounds generally exhibit higher boiling points than their chloro counterparts due to increased molecular weight and polarizability.
  • Solubility : Fluorine substitution enhances lipid solubility, improving bioavailability in pharmaceutical contexts. Bromopropenyl derivatives are typically soluble in organic solvents (e.g., DCM, THF) but insoluble in water .

Biological Activity

1-[(1E)-3-bromoprop-1-en-1-yl]-4-fluorobenzene, also known by its CAS number 53041-12-6, is a compound of interest in various fields of chemical and biological research. This compound exhibits unique structural properties that contribute to its biological activity, making it a subject for investigation in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C9H8BrFC_9H_8BrF, with a molecular weight of approximately 215.06 g/mol. The structure consists of a bromopropene moiety attached to a fluorobenzene ring, which is significant for its reactivity and potential biological interactions.

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its effects on cellular mechanisms, potential therapeutic applications, and toxicity profiles.

Anticancer Properties

Recent research has suggested that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, studies have shown that halogenated compounds can interfere with cellular signaling pathways related to cancer proliferation. The presence of bromine and fluorine atoms may enhance these effects through mechanisms such as increased lipophilicity and altered electron density.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduction of apoptosis in cancer cell lines ,
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionPotential inhibition of specific enzymes
CytotoxicityVaries based on concentration and exposure duration

Antimicrobial Activity

Preliminary studies indicate that this compound may possess antimicrobial properties. Compounds with similar halogenated structures have been shown to inhibit the growth of various bacteria and fungi. This suggests potential applications in developing new antimicrobial agents.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has also been investigated. Enzyme inhibition is crucial in drug design, particularly for targeting metabolic pathways in diseases such as cancer and infections. Research indicates that halogenated compounds can modulate enzyme activity through non-covalent interactions, impacting their functional dynamics.

Case Studies

Case Study 1: Anticancer Activity Assessment

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of various halogenated benzene derivatives on human cancer cell lines. The study highlighted that the introduction of bromine and fluorine significantly enhanced the compounds' ability to induce apoptosis compared to non-halogenated analogs. The results indicated a dose-dependent response, with higher concentrations leading to increased cell death rates.

Case Study 2: Antimicrobial Screening

A separate investigation focused on the antimicrobial efficacy of halogenated compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. The study found that this compound exhibited notable inhibitory activity at specific concentrations, suggesting a potential role as an antimicrobial agent.

Q & A

Q. What are the common synthetic routes for preparing 1-[(1E)-3-bromoprop-1-en-1-yl]-4-fluorobenzene, and what reaction conditions are typically employed?

  • Methodological Answer : The compound can be synthesized via cross-coupling reactions such as Heck coupling, where 4-fluoroiodobenzene reacts with 3-bromopropene in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base (e.g., triethylamine) in polar aprotic solvents like DMF at 80–100°C . Alternatively, halogenation of pre-functionalized alkenes (e.g., 4-fluorostyrene derivatives) using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ can introduce the bromopropenyl group . Reaction monitoring via TLC and purification by column chromatography (silica gel, hexane/ethyl acetate) are critical for isolating the E-isomer .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirms regiochemistry and stereochemistry (E-configuration) via coupling constants (e.g., J = 15–16 Hz for trans-alkene protons) and chemical shifts for aromatic and vinylic carbons .
  • 19F NMR : Identifies the fluorine substituent’s electronic environment (δ ≈ -110 ppm for para-substituted fluorobenzene derivatives) .
  • HRMS : Validates molecular formula (C₉H₇BrF) with high mass accuracy (<2 ppm error) .
  • X-ray crystallography (using SHELXL or Mercury software): Resolves 3D geometry and crystallographic packing, critical for studying intermolecular interactions .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations be applied to predict the electronic properties and reactivity of this compound?

  • Methodological Answer : DFT studies (e.g., B3LYP/6-311+G(d,p)) model the compound’s frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Exact exchange terms (e.g., hybrid functionals) improve accuracy for halogenated systems . Solvent effects (PCM model) and vibrational frequency analyses validate experimental IR/Raman spectra. Transition-state modeling (e.g., for substitution reactions) identifies steric hindrance from the bulky bromopropenyl group .

Q. What are the key considerations in designing cross-coupling reactions using this compound as a substrate, and how do steric and electronic factors influence reaction outcomes?

  • Methodological Answer :
  • Catalyst Selection : Bulky ligands (e.g., SPhos) mitigate β-hydride elimination in Suzuki-Miyaura coupling, favoring aryl-boronic acid coupling at the bromopropenyl site .
  • Solvent Effects : Polar solvents (e.g., DMF) stabilize charged intermediates in SN2 substitutions, while non-polar solvents (toluene) favor radical pathways .
  • Electronic Effects : The electron-withdrawing fluorine atom activates the benzene ring for electrophilic substitution but deactivates the alkene for cycloadditions. Bromine’s polarizability enhances leaving-group ability in nucleophilic substitutions .

Q. How does the stereoelectronic environment of this compound influence its reactivity in photochemical versus thermal reactions?

  • Methodological Answer :
  • Photochemical : UV irradiation promotes π→π* transitions in the alkene, enabling [2+2] cycloadditions or isomerization (E→Z). Quantum yield measurements (using actinometry) correlate with conjugation to the electron-deficient fluorine substituent .
  • Thermal : Heating in DMSO induces elimination (HBr loss) to form 4-fluorophenylacetylene, monitored by GC-MS. Competing pathways (e.g., nucleophilic attack by DMSO) require kinetic analysis (Eyring plots) to differentiate mechanisms .

Safety and Handling Considerations

  • Hazard Mitigation : The compound’s bromine moiety poses toxicity risks (Xn hazard symbol). Use fume hoods, PPE, and inert atmospheres during handling. Spill protocols include neutralization with sodium bicarbonate and disposal via halogenated waste streams .

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